molecular formula C30H30N2O5S B11447891 6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11447891
M. Wt: 530.6 g/mol
InChI Key: IVAUSWZLNFMQKF-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides . The reaction conditions typically involve dry acetone and temperatures around 50°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the use of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the chromen and isoquinoline moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium azide and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C30H30N2O5S

Molecular Weight

530.6 g/mol

IUPAC Name

6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C30H30N2O5S/c1-18-6-5-7-21(12-18)31-30(38)32-11-10-20-14-27(34-3)28(35-4)16-24(20)25(32)17-36-22-8-9-23-19(2)13-29(33)37-26(23)15-22/h5-9,12-16,25H,10-11,17H2,1-4H3,(H,31,38)

InChI Key

IVAUSWZLNFMQKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC5=C(C=C4)C(=CC(=O)O5)C)OC)OC

Origin of Product

United States

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